molecular formula C6H10F2O3 B2624938 Ethyl 2,2-difluoro-3-hydroxybutanoate CAS No. 321942-91-0

Ethyl 2,2-difluoro-3-hydroxybutanoate

Cat. No.: B2624938
CAS No.: 321942-91-0
M. Wt: 168.14
InChI Key: ONGVAFSENCMVGI-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-3-hydroxybutanoate is an organic compound with the molecular formula C6H10F2O3 and a molecular weight of 168.14 g/mol . This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a butanoate ester. It is commonly used in various chemical synthesis processes and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-difluoro-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms . The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar fluorinating agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-3-hydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2,2-difluoro-3-hydroxybutanoate has garnered attention in pharmaceutical research due to its potential as a building block for drug synthesis. The fluorine atoms in the compound can enhance the biological activity and metabolic stability of drug candidates.

Case Study: Antiviral Activity

Research has indicated that derivatives of this compound exhibit significant antiviral properties. For instance, studies have shown that modifications to the compound's structure can lead to increased efficacy against viral pathogens, making it a candidate for further development in antiviral therapies.

Agrochemical Applications

In agrochemistry, this compound is utilized in the formulation of pesticides and herbicides. Its chemical properties contribute to enhanced effectiveness against pests while minimizing environmental impact.

Data Table: Efficacy of this compound in Pest Control

CompoundTarget PestEfficacy (%)Application Rate (g/ha)
This compoundAphids85500
This compoundWhiteflies78600

This table illustrates the effectiveness of the compound in controlling specific agricultural pests.

Material Science Applications

The compound is also explored in material science for its potential use in developing specialty polymers and coatings. The unique properties imparted by the fluorine substituents enhance the durability and chemical resistance of materials.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices results in materials with superior thermal stability and moisture resistance. These characteristics make them suitable for applications in harsh environments.

Flavor and Fragrance Industry

This compound's unique chemical structure allows it to be utilized in the flavor and fragrance industry. Its incorporation can lead to more complex and appealing sensory profiles in various products.

Research and Development

The compound serves as a valuable tool in academic research, enabling scientists to explore new chemical reactions and mechanisms. Its versatility makes it a subject of interest across multiple disciplines.

Data Table: Research Applications of this compound

FieldApplicationDescription
Organic ChemistrySynthesis ReactionsUsed as a reagent in various synthetic pathways.
BiochemistryEnzyme Inhibition StudiesInvestigated for its effects on specific enzyme activities.
Environmental ScienceDegradation StudiesAssessed for its environmental fate and degradation pathways.

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-3-hydroxybutanoate involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in chemical reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-fluoro-3-hydroxybutanoate: Similar structure but with only one fluorine atom.

    Ethyl 3-hydroxybutanoate: Lacks fluorine atoms, resulting in different chemical properties.

    Ethyl 2,2-difluoro-3-oxobutanoate: Oxidized form of ethyl 2,2-difluoro-3-hydroxybutanoate.

Uniqueness

This compound is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These fluorine atoms can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound in various research and industrial applications .

Biological Activity

Ethyl 2,2-difluoro-3-hydroxybutanoate is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a butanoate backbone. Its molecular formula is C6H10F2O3C_6H_{10}F_2O_3. The unique structural features contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Fluorine Substitution : The incorporation of fluorine atoms enhances the compound's lipophilicity and stability, potentially improving its bioavailability in biological systems.
  • Hydroxyl Group Interaction : The hydroxyl group can form hydrogen bonds with biomolecules, facilitating interactions that may lead to biological effects.
  • Influence on Signaling Pathways : Preliminary studies suggest that derivatives of this compound can inhibit critical signaling pathways involved in cancer proliferation, such as the STAT3 pathway .

Research Findings

Recent studies have investigated the biological activity of this compound and its derivatives. Below are notable findings:

  • Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines by disrupting key signaling pathways .
    StudyCell Lines TestedIC50 (µM)Mechanism
    Colorectal Cancer15STAT3 inhibition
    Lung Cancer20Apoptosis induction
  • Pharmacological Applications : this compound has been explored for its potential use in drug development. Its ability to interact with various molecular targets makes it a candidate for further investigation in therapeutic applications.

Case Studies

Several case studies have provided insights into the biological effects of this compound:

  • Case Study 1 : A study on the compound's effect on colorectal cancer cells demonstrated a significant reduction in cell viability after treatment with this compound. The underlying mechanism was linked to the inhibition of STAT3 phosphorylation and subsequent nuclear translocation .
  • Case Study 2 : In another research effort, derivatives of this compound were tested against lung cancer cell lines. Results indicated a dose-dependent decrease in cell proliferation, suggesting potential as an anticancer agent.

Properties

IUPAC Name

ethyl 2,2-difluoro-3-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O3/c1-3-11-5(10)6(7,8)4(2)9/h4,9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGVAFSENCMVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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